molecular formula C10H6F2 B3065131 1,8-Difluoronaphthalene CAS No. 30389-93-6

1,8-Difluoronaphthalene

Cat. No.: B3065131
CAS No.: 30389-93-6
M. Wt: 164.15 g/mol
InChI Key: WPCIOGYYWABYAA-UHFFFAOYSA-N
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Description

1,8-Difluoronaphthalene is an organic compound with the molecular formula C10H6F2. It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 8 positions are replaced by fluorine atoms. This compound is part of the broader class of polyfluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

The synthesis of 1,8-difluoronaphthalene typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of naphthalene using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the diazotization of 1,8-diaminonaphthalene followed by fluorination. Industrial production methods often employ catalysts such as aluminum chloride to facilitate the reaction and improve yield .

Chemical Reactions Analysis

1,8-Difluoronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1,8-Difluoronaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the study of aromaticity and fluorine chemistry.

    Biology and Medicine: While not directly used in medicine, derivatives of this compound are explored for their potential biological activities, including as enzyme inhibitors and in drug design.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. .

Mechanism of Action

The mechanism by which 1,8-difluoronaphthalene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. The fluorine atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions are crucial in its role as a building block in chemical synthesis .

Comparison with Similar Compounds

1,8-Difluoronaphthalene can be compared with other fluorinated naphthalenes, such as:

Properties

IUPAC Name

1,8-difluoronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCIOGYYWABYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478312
Record name 1,8-Difluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30389-93-6
Record name 1,8-Difluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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